Odor Detection Threshold in Multiple Media: 2,4-Nonadienal Demonstrates 12.8-Fold Lower Threshold than Hexanal in Spring Water
The odor detection threshold of 2,4-nonadienal in spring water was measured at 164 ppb, which is 3.6-fold lower than hexanal (585 ppb) and 12.8-fold lower than 2-heptenal (2,092 ppb) in the same medium [1]. In HTST 2% fat milk, 2,4-nonadienal exhibited a threshold of 326 ppb, compared to 339 ppb for hexanal and 2,322 ppb for 2-heptenal [1]. In extended shelf life soymilk, the threshold for 2,4-nonadienal was 243 ppb, whereas hexanal and 2-heptenal required 536 ppb and 3,184 ppb, respectively, to reach detection [1].
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 2,4-Nonadienal: 164 ppb (spring water), 326 ppb (2% fat milk), 243 ppb (soymilk) |
| Comparator Or Baseline | Hexanal: 585 ppb (spring water), 339 ppb (milk), 536 ppb (soymilk); 2-Heptenal: 2,092 ppb (spring water), 2,322 ppb (milk), 3,184 ppb (soymilk); 2-Pentanone: 24,925 ppb (spring water), 29,255 ppb (milk), 33,271 ppb (soymilk) |
| Quantified Difference | 2,4-Nonadienal threshold is 3.6× lower than hexanal and 12.8× lower than 2-heptenal in spring water; across all three media, 2,4-nonadienal consistently exhibits the lowest odor threshold among all tested compounds. |
| Conditions | Odor detection thresholds determined in spring water, HTST 2% fat milk, and extended shelf life soymilk via sensory evaluation; initial spiked concentrations were directly added to media. |
Why This Matters
For procurement and formulation, this quantifies that 2,4-nonadienal provides equivalent or greater odor impact at substantially lower inclusion levels than common alternative aldehydes such as hexanal and 2-heptenal, directly affecting cost-in-use calculations and product performance.
- [1] Mallikarjunan, K.; Duncan, S. E.; O'Keefe, S. F. Efficacy of Odor Scavengers in Reducing Odor Compounds in Water, Milk, and Soymilk. M.S. Thesis, Virginia Polytechnic Institute and State University, Blacksburg, VA, 2003. View Source
